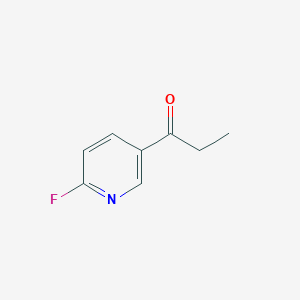

1-(6-Fluoropyridin-3-yl)propan-1-one

Description

Contextual Significance of Fluorinated Pyridine (B92270) Derivatives in Chemical Research

Fluorinated pyridine derivatives are a class of compounds of immense importance in medicinal chemistry, agrochemicals, and materials science. nih.govchemicalbook.com The strategic incorporation of fluorine into a pyridine ring can profoundly alter the molecule's physicochemical properties. google.com Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. google.comresearchgate.net For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. researchgate.net The pyridine ring itself is a prevalent feature in many commercial products, including pharmaceuticals and vitamins.

The development of synthetic methods to create multi-substituted 3-fluoropyridines is an active area of research, employing techniques such as Rh(III)-catalyzed C-H functionalization. nih.gov The versatility of these fluorinated heterocycles makes them valuable building blocks in the synthesis of complex molecules. nih.gov

Overview of Keto-Substituted Pyridine Structures in Organic Synthesis

Keto-substituted pyridine structures are versatile intermediates in organic synthesis. The ketone functional group is highly reactive and can participate in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in numerous biologically active compounds.

The combination of a ketone and a pyridine ring provides multiple reactive sites for chemists to exploit. Synthetically, these structures can be prepared through various methods, and their subsequent reactions are central to building diverse molecular libraries for drug discovery and other applications. For example, the ketone moiety can undergo reactions such as nucleophilic addition, reduction to an alcohol, or conversion to other functional groups, while the pyridine ring can be modified through substitution reactions.

Scope of Academic Inquiry into 1-(6-Fluoropyridin-3-yl)propan-1-one and Analogues

Academic and industrial inquiry into this compound appears to be focused on its utility as a synthetic intermediate. Its structural features—a fluorinated pyridine ring and a reactive ketone group—make it a valuable building block for constructing more complex molecules, particularly in the context of medicinal chemistry.

A notable application of this compound is its use as a starting material in the synthesis of potential therapeutic agents. For example, this compound has been utilized in the preparation of inhibitors for proprotein convertase subtilisin/kexin 9 (PCSK9), a target for managing cholesterol levels and cardiovascular disease. google.com In a specific synthetic route, this compound is brominated to form 2-Bromo-1-(6-fluoropyridin-3-yl)propan-1-one, which then serves as a key intermediate for further elaboration into more complex drug candidates. google.com

The table below summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 949154-27-2 |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.15 g/mol |

| Classification | Heterocyclic Building Block, Fluorinated Building Block, Ketone |

Research into analogues of this compound, such as other fluorinated and acylated pyridines, is also prevalent. These investigations often explore their potential as receptor agonists or antagonists for various biological targets. For instance, derivatives of 6-fluoropyridine have been synthesized and evaluated for their activity as dopamine (B1211576) and serotonin (B10506) receptor agonists. researchgate.net The Suzuki-Miyaura cross-coupling reaction is a common method employed to synthesize more complex heteroarylpyridines from fluorinated pyridine building blocks. nih.gov

The following table details a documented reaction involving the subject compound as a reactant.

| Reactant | Reagents | Product | Application Context | Reference |

| This compound | Acetic Acid (HOAc) | 2-Bromo-1-(6-fluoropyridin-3-yl)propan-1-one | Intermediate for PCSK9 inhibitors | google.com |

The ongoing investigation into this compound and its analogues underscores the continued importance of fluorinated pyridine ketones as versatile synthons in the development of new chemical entities with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoropyridin-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJLUZIHSSDJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949154-27-2 | |

| Record name | 1-(6-fluoropyridin-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 1 6 Fluoropyridin 3 Yl Propan 1 One

Reactivity of the Fluorine Substituent on the Pyridine (B92270) Ring

The fluorine atom at the 6-position of the pyridine ring significantly influences the molecule's reactivity, primarily by activating the ring for nucleophilic substitution and participating in carbon-fluorine bond activation processes.

Nucleophilic Displacement Reactions

The electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyridine ring, renders the 6-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of the functionalization of fluoropyridines. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the activating effect of the fluorine substituent. nih.govacs.org This enhanced reactivity allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles under relatively mild conditions.

Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines. For instance, 2-aminopyridine (B139424) derivatives can be synthesized by the nucleophilic substitution of 2-fluoropyridine with acetamidine (B91507) hydrochloride, which serves as an ammonia (B1221849) source. rsc.org The general mechanism for these SNAr reactions involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to yield the substituted product. The stability of this intermediate is enhanced by the electron-withdrawing fluorine atom.

| Nucleophile | Product Type | Reaction Conditions |

| Alkoxides (RO⁻) | 6-Alkoxypyridine derivatives | Typically basic conditions |

| Thiolates (RS⁻) | 6-Thioetherpyridine derivatives | Often requires a base |

| Amines (RNH₂) | 6-Aminopyridine derivatives | Can proceed with or without a catalyst |

| Acetamidine HCl | 2-Aminopyridine derivatives | Catalyst-free |

This table provides a general overview of possible nucleophilic displacement reactions based on the known reactivity of fluoropyridines.

Carbon-Fluorine Activation Processes

The carbon-fluorine bond, while strong, can be activated by transition metal complexes, opening pathways to novel chemical transformations. This area of research is crucial for the development of new synthetic methodologies. Various transition metals, including nickel, platinum, and zirconium, have been shown to mediate the cleavage of C-F bonds in fluoropyridines. acs.orgnih.govacs.orgresearchgate.net

These activation processes can proceed through different mechanisms, such as oxidative addition, where the metal center inserts into the C-F bond. For example, nickel(0) complexes can efficiently catalyze the hydrodefluorination of 2-fluoro and 2,6-difluoropyridines. chemrxiv.org Zirconocene derivatives have also been demonstrated to selectively activate the C-F bond at the 2-position of fluorinated pyridines, leading to the formation of new C-C bonds. acs.org The regioselectivity of C-F activation can be influenced by the metal center, ligands, and the substitution pattern on the pyridine ring. nih.govresearchgate.net

Transformations of the Propanone Side Chain

The propanone side chain offers a versatile handle for a variety of chemical modifications, primarily through reactions involving the carbonyl group and the adjacent alpha-protons.

Carbonyl Group Functionalizations

The carbonyl group of the propanone moiety is a key site for a wide range of functionalizations common to ketones. These transformations are fundamental in organic synthesis for building molecular complexity. nih.gov Aryl ketones, such as 1-(6-Fluoropyridin-3-yl)propan-1-one, can undergo reactions like Grignard additions, Wittig reactions, and aldol (B89426) condensations. nih.gov

Furthermore, transition metal-catalyzed reactions can be employed to achieve multi-carbon homologation of aryl ketones to generate long-chain ketones and aldehydes. nih.gov This involves the cleavage of the Ar-C(O) bond and subsequent cross-coupling with alkenols. While specific examples for this compound are not detailed in the provided context, the general principles of aryl ketone functionalization are applicable.

| Reaction Type | Reagent(s) | Product Type |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary alcohols |

| Wittig Reaction | Phosphonium ylides (R₂C=PPh₃) | Alkenes |

| Aldol Condensation | Aldehyde or ketone with base/acid | β-Hydroxy ketones or α,β-unsaturated ketones |

| Homologation | Alkenols, Palladium catalyst | Long-chain ketones/aldehydes |

This table illustrates potential functionalizations of the carbonyl group based on general ketone reactivity.

Alpha-Proton Reactivity and Derivatization

The protons on the carbon atom adjacent to the carbonyl group (the α-protons) in the propanone side chain are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. libretexts.orgyoutube.comyoutube.com This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate. youtube.com

The generated enolate can then react with various electrophiles in α-functionalization reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net Common derivatizations include alkylation, acylation, and halogenation at the α-position. The acetoacetic ester synthesis, for instance, allows for the conversion of ethyl acetoacetate (B1235776) into a methyl ketone with one or two alkyl groups on the alpha carbon. libretexts.org This principle can be applied to the derivatization of the propanone side chain of this compound.

Metal-Catalyzed Reactions Involving this compound Analogues

Analogues of this compound, particularly fluoropyridine derivatives, are valuable substrates in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures. While direct C-H functionalization of pyridines can be challenging, the presence of a fluorine atom provides a reactive handle for such transformations. nih.gov

Transition metals like palladium and copper are commonly used to catalyze these reactions. For instance, copper-catalyzed reactions are widely employed in the synthesis of imidazopyridines from aminopyridines. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also well-established methods for the functionalization of halopyridines. Although not explicitly detailed for the title compound, its fluoropyridine core suggests its potential as a substrate in these and other metal-catalyzed transformations, including C-H borylation, which typically occurs at the 3- and 4-positions of pyridines. nih.govacs.org

| Reaction Type | Catalyst | Reactant(s) | Product Type |

| Suzuki Coupling | Palladium | Boronic acid/ester | Biaryl derivative |

| Heck Coupling | Palladium | Alkene | Substituted alkene |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | Aryl-alkyne |

| Buchwald-Hartwig Amination | Palladium | Amine | Aryl-amine |

This table outlines potential metal-catalyzed reactions for analogues of the title compound based on the known reactivity of fluoropyridines.

Gold and Silver Catalysis in Fluoropyridine Systems

Gold and silver catalysts have emerged as powerful tools in organic synthesis, known for their unique ability to activate π-systems like alkynes and alkenes. mdpi.com In the context of fluoropyridine systems, these metals can facilitate a range of transformations, leveraging the electronic properties of the fluorine-substituted ring.

Gold Catalysis: Gold(I) and Gold(III) complexes are particularly effective in catalyzing reactions involving alkynes. researchgate.netnih.gov While direct studies on this compound might be limited, the principles of gold catalysis can be extended to its potential reactions. For instance, the pyridine nitrogen can interact with the gold catalyst, modulating its activity. Gold catalysts are known to promote intramolecular cyclizations and intermolecular additions. mdpi.comrsc.org The combination of gold catalysis with fluorinating reagents can lead to the formation of new C-F bonds or facilitate coupling reactions where the fluorine source acts as an oxidant. researchgate.netnih.gov

Silver Catalysis: Silver compounds, particularly silver(I) and silver(II) salts, play a significant role in fluorination and other transformations of heterocyclic compounds. bohrium.com Silver(II) fluoride (AgF₂) has been used for the direct C-H fluorination of pyridines, typically adjacent to the nitrogen atom. orgsyn.orgresearchgate.net This highlights the ability of silver to mediate the introduction of fluorine. In other contexts, silver salts are used as oxidants or as co-catalysts in various organic reactions. nih.gov For a substrate like this compound, silver catalysts could potentially be involved in reactions targeting the pyridine ring or in facilitating coupling reactions at other positions. For instance, silver-catalyzed fluorination of an aryl stannane (B1208499) precursor could be a route to synthesize the title compound. nih.gov The interaction between pyridine molecules and silver surfaces has also been studied in the context of electrocatalysis, suggesting a co-catalytic role for pyridine in promoting reactions on silver electrodes. researchgate.net

| Catalyst Type | Potential Application in Fluoropyridine Systems | Key Features |

| Gold (I/III) | Activation of alkynes/alkenes for nucleophilic attack, cycloisomerization reactions. mdpi.comrsc.org | Soft π-acid, stable under mild conditions, unique reactivity modes. mdpi.com |

| Silver (I/II) | Direct C-H fluorination, oxidative coupling, co-catalyst in cross-coupling reactions. orgsyn.orgresearchgate.netnih.gov | Strong oxidizing agent (Ag(II)), promotes C-F bond formation. researchgate.netnih.gov |

Reduction and Hydrogenation Pathways of Fluoropyridine Ketones

The ketone functionality in this compound is a primary site for reduction and hydrogenation reactions, leading to the corresponding secondary alcohol. The fluorinated pyridine ring, however, can also undergo hydrogenation under more forcing conditions.

Ketone Reduction: The reduction of the carbonyl group can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 1-(6-fluoropyridin-3-yl)propan-1-ol. The choice of reagent is crucial to avoid unwanted side reactions. A significant challenge in the reduction of some ketone-containing drug candidates is in vivo metabolic reduction, which can sometimes be mitigated by introducing steric hindrance near the carbonyl group. nih.gov For fluorinated ketones, enzymatic reductions using ketoreductases (KREDs) offer a highly stereoselective route to optically pure α-fluoro-β-hydroxy esters, which are valuable chiral building blocks. alaska.edu

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a powerful method for producing enantiomerically enriched alcohols. nih.gov This process uses chiral transition metal catalysts, often based on ruthenium or iridium, to selectively add hydrogen to one face of the carbonyl group. nih.govmdpi.com While heteroaromatic ketones can be challenging substrates, catalysts have been developed that achieve excellent enantioselectivity without damaging the heteroaromatic ring. nih.gov Transfer hydrogenation, using hydrogen donors like isopropanol (B130326) or glucose in the presence of an iridium catalyst, is another effective method for the reduction of various ketones, including those with aromatic substituents. mdpi.com

Pyridine Ring Hydrogenation: The hydrogenation of the pyridine ring to form a piperidine (B6355638) is a more challenging transformation. springernature.com Direct hydrogenation often requires harsh conditions and can be complicated by catalyst poisoning or hydrodefluorination (loss of the fluorine atom). A successful strategy involves a dearomatization–hydrogenation (DAH) process. For instance, using a rhodium-carbene catalyst with a borane (B79455) reagent like pinacol (B44631) borane (HBpin), the fluoropyridine can be first dearomatized, which facilitates the subsequent hydrogenation step to yield highly substituted, all-cis-fluorinated piperidines. springernature.com

| Reaction Type | Reagents/Catalysts | Product(s) | Key Considerations |

| Ketone Reduction | NaBH₄, LiAlH₄, Ketoreductases alaska.edu | 1-(6-Fluoropyridin-3-yl)propan-1-ol | Chemoselectivity; Stereoselectivity with enzymatic methods. alaska.edu |

| Asymmetric Hydrogenation | Chiral Ru or Ir catalysts, H₂ nih.govmdpi.com | Enantiomerically enriched 1-(6-Fluoropyridin-3-yl)propan-1-ol | High enantioselectivity (ee), catalyst stability. nih.gov |

| Transfer Hydrogenation | Ir catalyst, Glucose/Isopropanol mdpi.com | 1-(6-Fluoropyridin-3-yl)propan-1-ol | Mild conditions, use of sustainable hydrogen donors. mdpi.com |

| Pyridine Hydrogenation | Rh-carbene catalyst, HBpin, H₂ springernature.com | 2-Fluoro-5-(1-hydroxypropyl)piperidine (after ketone reduction) | Avoids catalyst poisoning and hydrodefluorination. springernature.com |

Formation of Complex Heterocyclic Scaffolds from this compound

The structure of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. The ketone group and the activated pyridine ring provide multiple points for further chemical elaboration.

The ketone can be converted into an enaminone, a versatile intermediate for constructing various heterocycles. For example, 1-substituted 3-dimethylaminoprop-2-en-1-ones are known to react with various reagents to form substituted pyran-2-ones and pyridin-2(1H)-ones. researchgate.net This suggests that this compound could be a precursor to novel pyridyl-substituted pyranones and pyridones.

Furthermore, the fluoropyridine moiety itself can be part of the construction of fused ring systems. Methodologies for creating furopyridine scaffolds are of significant interest due to their prevalence in biologically active compounds. researchgate.netresearchgate.net Tandem reactions, such as a Sonogashira coupling followed by cycloisomerization, have been used to build furopyridazine ring systems from bromo-aminopyridizinone skeletons. researchgate.net A similar strategy could potentially be applied to derivatives of this compound to generate novel fused heterocycles.

The reaction of the carbonyl group with aminoalkynes, often catalyzed by gold, provides a direct route to substituted pyridines and other nitrogen-containing heterocycles. mdpi.com This approach allows for the construction of complex molecular architectures through sequential amination, cyclization, and aromatization cascades. The 6-fluoropyridinyl moiety would be incorporated as a substituent on the newly formed ring. Imidazopyridines, another important class of heterocycles, are formed by the fusion of imidazole (B134444) and pyridine rings and can be synthesized through various strategies, often involving functionalized aminopyridines as starting materials. mdpi.com Derivatives of this compound could serve as precursors to such aminopyridine intermediates.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, detailed spectroscopic and structural characterization data for the chemical compound this compound is not publicly available.

Efforts to locate experimental data pertaining to the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy of this specific fluorinated pyridine derivative have been unsuccessful. Consequently, a detailed analysis and elucidation of its structure based on these standard analytical techniques cannot be provided at this time.

The requested article, which was to be structured around the spectroscopic characterization of this compound, including specific subsections on ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy, cannot be generated due to the absence of the necessary foundational data. The creation of scientifically accurate and informative content for each of these sections is contingent upon the availability of published research findings.

While general principles of spectroscopic analysis for fluorinated aromatic ketones are well-established, applying these principles to generate specific, accurate data tables and detailed research findings for a compound without experimental validation would be speculative and scientifically unsound.

Researchers and chemists interested in the properties of this compound would need to undertake its synthesis and subsequent spectroscopic analysis to establish a definitive structural and chemical profile. Until such research is conducted and published, a comprehensive article on its spectroscopic characterization remains an area for future investigation.

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), reveals that to date, the single-crystal X-ray structure of 1-(6-Fluoropyridin-3-yl)propan-1-one has not been reported. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and specific interatomic distances and angles for this compound in the solid state, are not publicly available.

The determination of a crystal structure through X-ray crystallography is a pivotal technique for the unambiguous confirmation of a molecule's three-dimensional arrangement and for understanding its packing and intermolecular interactions in the solid phase. The absence of such data for this compound limits a definitive analysis of its solid-state conformation and the specific non-covalent interactions, such as hydrogen bonding or π-stacking, that may govern its crystal lattice.

While crystallographic data is not available for the title compound, studies on structurally related fluorinated pyridine (B92270) derivatives provide insights into the potential solid-state behaviors of such molecules. Research on various fluorinated pyridines has shown that the position of the fluorine atom significantly influences crystal packing, often leading to herringbone or parallel arrangements of the pyridine rings. These packing motifs are governed by a delicate balance of weak intermolecular forces, including C—H···F, C—H···N, and π-π interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By employing functionals such as B3LYP with a suitable basis set like 6-311G**, the optimized geometry and electronic properties of 1-(6-Fluoropyridin-3-yl)propan-1-one can be determined. nih.gov DFT studies on related fluoropyridine and ketone-containing molecules have demonstrated the significant influence of the fluorine atom and the carbonyl group on the electron distribution within the pyridine (B92270) ring. researchgate.netresearchgate.net The high electronegativity of the fluorine atom is expected to induce a notable inductive effect, withdrawing electron density from the pyridine ring and influencing its aromaticity and the reactivity of the propanone side chain.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich regions of the pyridine ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO is expected to be centered on the electron-deficient areas, particularly the carbonyl carbon and the carbon atoms of the pyridine ring affected by the fluorine's electron-withdrawing nature.

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of reactivity. nih.gov These descriptors are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Reactivity Descriptors (Hypothetical Values)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the electronegative fluorine, nitrogen, and oxygen atoms, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms and parts of the pyridine ring, suggesting these areas are susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations

While not directly available for this specific compound in the provided search results, molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. nih.gov Such simulations could provide insights into the conformational flexibility of the propanone side chain of this compound and its interactions with solvent molecules. By simulating the molecule in an aqueous environment, for instance, one could observe the formation and dynamics of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its behavior in biological systems. nih.gov

In Silico Modeling for Chemical Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

Molecular docking studies are pivotal in drug discovery and design for predicting the binding affinity and mode of interaction between a ligand and a target protein. researchgate.netmdpi.com Given the presence of the fluoropyridine and ketone moieties, this compound could be investigated as a potential inhibitor for various enzymes. For example, pyridine derivatives have been explored as inhibitors for enzymes like protein kinases and cytochrome P450s. nih.govnih.gov

A typical docking study would involve preparing the 3D structure of the target protein and the ligand, this compound. Using docking software, the ligand would be placed into the active site of the protein, and various conformations and orientations would be sampled. The binding affinity is then estimated using a scoring function, which accounts for factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions. The results can reveal key amino acid residues involved in the binding and provide a basis for designing more potent and selective analogs. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluoropyridine |

| Pyridine |

| Acetone |

| 2-Butanone |

| Formaldehyde |

| 3-(Trifluoromethyl)benzylamine |

| 3-Heptanone |

| Dimethyl 2,6-pyridinedicarboxylate |

| Pyrimidine |

| Methacrylic acid |

| 4-Vinylpyridine |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |

| 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI) |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide |

| (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. For a molecule such as this compound, computational approaches can provide deep insights into its reactivity, the stability of intermediates, and the energy barriers of transition states for its various potential transformations. While specific computational studies directly targeting this compound are not extensively documented in publicly available literature, the well-established reaction mechanisms for its constituent functional groups—the fluoropyridine ring and the propanone moiety—have been subjects of theoretical investigation in analogous systems. These studies allow for a robust, computationally-informed prediction of the reaction mechanisms for this specific compound.

The primary reactive sites of this compound include the electrophilic carbon atom of the carbonyl group, the carbon-fluorine bond on the pyridine ring which is susceptible to nucleophilic aromatic substitution, and the potential for functionalization via cross-coupling reactions. Computational models can explore the energetics of these reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The fluorine atom at the 6-position of the pyridine ring renders this site susceptible to nucleophilic aromatic substitution (SNAr). This is a common reaction for electron-deficient aromatic systems, such as halopyridines. Computational studies on similar fluoroarenes and halopyridines have established that the SNAr mechanism can proceed through either a stepwise pathway, involving a stable Meisenheimer intermediate, or a concerted pathway (cSNAr) with a single transition state.

DFT calculations are instrumental in determining which pathway is more favorable for a given substrate and nucleophile. These calculations can map the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products. For many fluorinated heterocycles, the reaction is found to be concerted. Key factors influencing the reaction rate and regioselectivity, which can be quantified computationally, include the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org

A quantitative structure-reactivity relationship model based on DFT calculations has been developed to predict SNAr reaction rates. The model correlates the free energy of activation (ΔG‡) with descriptors such as electron affinity (EA) and ESP. nih.gov

Table 1: Calculated Descriptors and Predicted Activation Energies for SNAr Reactions on Model Pyridine Systems

| Electrophile | LUMO Energy (eV) | ESP at Reactive Carbon (au) | Predicted ΔG‡ (kcal/mol) |

| 2-Chloropyridine | -0.5 | +0.05 | 22.5 |

| 2-Chloro-6-methylpyridine | -0.4 | +0.04 | 23.1 |

| 2-Chloro-5-methoxypyridine | -0.6 | +0.06 | 21.9 |

This table presents representative data for analogous compounds to illustrate the application of computational models in predicting SNAr reactivity. The values are based on trends reported in the literature and are not specific experimental or calculated values for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond of this compound can also be a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. While C-F bonds are generally less reactive than other carbon-halogen bonds in these reactions, their activation is achievable with appropriate catalyst systems. The Suzuki-Miyaura reaction of 6-fluoropyridin-3-yltrifluoroborate, a closely related compound, has been demonstrated to proceed efficiently. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination, is well-studied through computational methods. DFT calculations can elucidate the geometry of the catalyst-substrate complexes, the energy barriers for each elementary step, and the role of ligands in promoting the reaction. For instance, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step, and its energy barrier is a key focus of computational investigations. mdpi.comharvard.edu

Table 2: Representative Calculated Energy Barriers for Steps in a Suzuki-Miyaura Catalytic Cycle

| Reaction Step | Model System | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | Aryl-Halide + Pd(0)L2 | 15-25 |

| Transmetalation | Aryl-Pd(II)-X + Aryl'-B(OR)2 | 5-15 |

| Reductive Elimination | Aryl-Pd(II)-Aryl' | 5-10 |

This table provides typical energy ranges for the elementary steps in the Suzuki-Miyaura reaction, as determined by DFT calculations on model systems. These values illustrate how computational chemistry can dissect complex catalytic cycles.

Reactions at the Carbonyl Group

The propanone moiety offers another site for chemical transformation, most notably the reduction of the carbonyl group to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165). The mechanism of carbonyl reduction by hydride reagents has been computationally investigated for numerous ketones.

The reaction typically proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. DFT calculations can model the trajectory of this attack, including the geometry of the transition state (e.g., the Bürgi-Dunitz trajectory) and the activation energy of the reaction. These calculations can also probe the stereoselectivity of the reduction when chiral centers are present or formed.

Furthermore, computational studies can explore other reactions of the carbonyl group, such as its conversion to an imine or its use in aldol-type reactions, by calculating the thermodynamics and kinetics of the respective pathways. DFT has been used to study the structural and electronic properties of related acetyl-substituted heterocyclic compounds, providing a foundation for understanding the reactivity of the propanone group in this specific molecule. researchgate.net

Applications in Chemical Research and Advanced Materials

Role as Synthetic Intermediates and Building Blocks

As a synthetic intermediate, 1-(6-fluoropyridin-3-yl)propan-1-one offers multiple reaction sites for chemical modification. The ketone carbonyl group, the adjacent methylene (B1212753) group (α-carbon), and the fluorinated pyridine (B92270) ring can all participate in various organic transformations, making it a foundational component for constructing diverse molecular architectures.

The inherent reactivity of the 3-acylpyridine scaffold allows for the synthesis of more complex substituted pyridines. The α-carbon of the propanone side chain can be functionalized, for instance, through halogenation or aldol (B89426) condensation, to introduce new substituents. Furthermore, the ketone itself can undergo reactions such as reductive amination or condensation with active methylene compounds to extend the side chain and incorporate additional functional groups. Oxidative one-pot sequential reactions involving saturated ketones and enamines represent a modern approach to synthesizing 3-acylpyridines, highlighting the importance of this class of compounds as synthetic targets and intermediates. organic-chemistry.org

The pyridine nitrogen atom retains its basic and nucleophilic character, allowing it to react with alkylating agents in what is known as the Menschutkin reaction to form quaternary pyridinium (B92312) salts. researchgate.net These salts are not only a distinct class of compounds with applications as ionic liquids and phase-transfer catalysts but also serve as intermediates for further functionalization of the pyridine ring. researchgate.netnih.gov

| Reaction Site | Type of Reaction | Potential Product Class | Reagents/Conditions |

|---|---|---|---|

| Pyridine Nitrogen | N-Alkylation (Menschutkin Reaction) | Substituted Pyridinium Salts | Alkyl halides (e.g., CH₃I, C₂H₅Br) |

| Carbonyl Group | Reductive Amination | Substituted 3-Aminopropyl-pyridines | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) |

| α-Carbon (to carbonyl) | Condensation | Chalcone-like Pyridines | Aromatic Aldehydes, Base catalyst |

| Carbonyl Group | Wittig Reaction | 3-Alkenyl-pyridines | Phosphorus Ylide (Ph₃P=CHR) |

Fused heterocyclic systems containing a pyridine ring are prevalent in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. bohrium.com this compound is an ideal starting material for constructing such systems through cyclocondensation reactions. By first functionalizing the propanone side chain (e.g., via α-halogenation or condensation to form an α,β-unsaturated ketone), a bifunctional intermediate is created that can react with a variety of binucleophiles to form fused rings. This strategy provides access to important scaffolds like thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-a]pyridines, which are known to possess a broad range of biological activities. beilstein-journals.orgnih.gov

Fluorinated piperidines are highly sought-after motifs in drug discovery, as the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. nih.gov A robust method to access these structures is the catalytic hydrogenation of the corresponding fluoropyridine precursors. nih.govacs.org this compound is a suitable substrate for this transformation, where the pyridine ring is reduced to a piperidine (B6355638) ring.

This hydrogenation is often highly diastereoselective, yielding cis-substituted piperidines. nih.govacs.org The reaction can be performed using heterogeneous catalysts, such as palladium on carbon, under hydrogen pressure. acs.org Under these conditions, the ketone group is typically also reduced to a secondary alcohol. Alternatively, methods using transfer hydrogenation with reagents like trichlorosilane (B8805176) and a Lewis base activator can achieve the reduction of 3-carbonyl pyridines to the corresponding piperidines. mdpi.com This provides a direct route to 1-(6-fluoropiperidin-3-yl)propan-1-ol, a valuable chiral building block for medicinal chemistry.

Contributions to Ligand Design in Catalysis

Pyridine-based ligands are fundamental in coordination chemistry and homogeneous catalysis. ucl.ac.uk The derivatization of this compound allows for the synthesis of novel ligands with tunable properties. The fluorine atom at the 6-position acts as a strong electron-withdrawing group, which decreases the electron density on the pyridine ring and modulates the σ-donating and π-accepting properties of the nitrogen atom. This electronic tuning can have a profound impact on the catalytic activity and stability of the resulting metal complexes. mdpi.com

The propanone side chain provides a synthetic handle for introducing additional coordinating groups or chiral centers. For example:

Schiff Base Formation: Condensation of the ketone with chiral primary amines can generate chiral P,N-ligands.

Asymmetric Reduction: Asymmetric reduction of the ketone yields a chiral alcohol, which can be used to introduce stereochemistry into the ligand backbone.

Functionalization: The ketone can be converted into other functional groups, such as β-diketones, which are excellent chelating agents for a wide variety of metal ions. nih.gov

The ability to systematically modify both the steric and electronic properties of ligands derived from this compound makes it a valuable platform for developing new catalysts for asymmetric synthesis and other transition metal-catalyzed reactions.

Development of Chemical Biology Tools and Probes

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. nih.govresearchgate.net The structure of this compound makes it an attractive scaffold for the rational design of such tools. nih.gov The fluoropyridine moiety can serve as a bioisostere for other aromatic systems or contribute to improved pharmacokinetic properties, while the ketone function acts as a versatile chemical handle.

The ketone can be readily modified to incorporate various functionalities essential for a chemical probe, such as:

Reporter Groups: Attachment of a fluorophore for use in fluorescence microscopy or high-throughput screening.

Affinity Tags: Introduction of biotin (B1667282) for affinity purification and identification of protein targets.

Reactive Moieties: Conversion to a bio-orthogonal group, like an azide (B81097) or alkyne, allows for "click chemistry" ligation to biomolecules in a cellular context. mdpi.com

Photoaffinity Labels: Incorporation of a photochemically reactive group to enable covalent cross-linking to a target protein upon UV irradiation.

By leveraging these modifications, researchers can synthesize probes from this precursor to investigate enzyme activity, visualize cellular processes, and identify new therapeutic targets. scispace.com

Exploration in Radiopharmaceutical Chemistry Research

The 6-fluoropyridin-3-yl motif is a key structural component in several important radiopharmaceuticals used for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that provides quantitative information about metabolic and molecular processes in vivo, making it crucial for the diagnosis of diseases and for drug development. nih.gov The use of the radioisotope Fluorine-18 (¹⁸F) is highly favored due to its near-ideal half-life (109.7 min) and low positron energy. nih.gov

The presence of a fluorine atom in this compound makes it directly relevant to this field. While the compound itself can serve as a non-radioactive "cold" standard for analytical purposes, its true value lies in its role as a template for designing ¹⁸F-labeled PET tracers. The radiosynthesis of such tracers typically involves a late-stage nucleophilic aromatic substitution (SₙAr) reaction, where [¹⁸F]fluoride displaces a suitable leaving group on an electron-deficient aromatic ring. frontiersin.org A precursor molecule, such as 1-(6-nitropyridin-3-yl)propan-1-one or a corresponding trimethylammonium salt, can be synthesized and then reacted with cyclotron-produced [¹⁸F]fluoride to yield the desired ¹⁸F-labeled radiotracer, [¹⁸F]this compound. This radiolabeled molecule could then be evaluated as a potential PET imaging agent itself or used as a radiolabeled building block for more complex structures. researchgate.netnih.gov

| PET Tracer | Full Chemical Name | Biological Target / Application |

|---|---|---|

| [¹⁸F]Florbetapir (Amyvid™) | 4-[(E)-2-[6-[2-[2-(2-[¹⁸F]fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]vinyl]-N-methylaniline | β-Amyloid Plaques (Alzheimer's Disease Imaging) nih.gov |

| [¹⁸F]AV1451 (Flortaucipir) | 7-(6-[¹⁸F]Fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | Tau Protein Aggregates (Alzheimer's Disease Imaging) nih.gov |

| [¹⁸F]FDOPA | 6-[¹⁸F]Fluoro-L-3,4-dihydroxyphenylalanine | Dopaminergic System (Parkinson's Disease Imaging) nih.govresearchgate.net |

The established success of tracers containing the 6-fluoropyridin-3-yl core underscores the importance of developing synthetic routes to new derivatives based on scaffolds like this compound for the discovery of next-generation imaging agents for neurology, oncology, and cardiology. mdpi.com

Precursors for Fluorine-18 Labeled Compounds for Imaging Research

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in both preclinical and clinical settings for disease diagnosis and the assessment of therapeutic responses. mskcc.orgrsc.org This technology relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. nih.gov Fluorine-18 (¹⁸F) is a favored radionuclide for PET tracer synthesis due to its optimal half-life of approximately 110 minutes and its relatively low positron energy, which contributes to high-resolution images. rsc.orgresearchgate.net

The 6-fluoropyridine moiety present in this compound makes it a promising precursor for the synthesis of ¹⁸F-labeled PET tracers. The fluorine atom on the pyridine ring can be substituted with ¹⁸F through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This process typically involves reacting the precursor with a source of [¹⁸F]fluoride, such as [¹⁸F]KF, often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2. nih.gov The reactivity of the 6-position on the pyridine ring is enhanced by the electron-withdrawing nature of the nitrogen atom, facilitating the displacement of a suitable leaving group by the [¹⁸F]fluoride ion.

While direct radiofluorination of this compound itself would involve isotopic exchange, a more common strategy involves the use of a precursor where the 6-position is substituted with a better leaving group, such as a nitro or a trimethylammonium group. In such a scenario, the core structure of this compound serves as a critical building block. For instance, a synthetic route could involve the preparation of a derivative like 1-(6-nitropyridin-3-yl)propan-1-one, which can then be subjected to radiofluorination to yield the desired ¹⁸F-labeled product. The resulting ¹⁸F-labeled this compound could then be used as a versatile synthon for the construction of more complex PET tracers. The ketone functional group in the molecule provides a reactive handle for further chemical modifications, allowing for its conjugation to biomolecules such as peptides, antibodies, or small molecule drugs, thereby enabling the imaging of specific biological targets.

The development of such ¹⁸F-labeled tracers is a significant area of research, as it allows for the in vivo visualization and quantification of physiological and pathological processes at the molecular level. The availability of versatile precursors like this compound and its derivatives is crucial for the advancement of PET imaging in oncology, neurology, and cardiology.

| Property | Description |

| Radionuclide | Fluorine-18 (¹⁸F) |

| Imaging Modality | Positron Emission Tomography (PET) |

| Key Structural Feature | 6-Fluoropyridine |

| Labeling Reaction | Nucleophilic Aromatic Substitution (SNAr) |

| Potential Application | Precursor for ¹⁸F-labeled PET tracers |

Potential in the Development of Advanced Chemical Reagents

The chemical structure of this compound also suggests its potential as a building block in the synthesis of advanced chemical reagents, including chemical probes and functional materials. The presence of the fluorinated pyridine ring and the ketone functional group allows for a wide range of chemical transformations, making it a versatile starting material for the creation of novel molecules with tailored properties.

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The 6-fluoropyridine moiety can be a key pharmacophore in the design of such probes. The fluorine atom can influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to the target protein. The ketone group can be used as a point of attachment for other functional groups, such as fluorescent dyes, biotin tags for affinity purification, or reactive groups for covalent labeling of the target. Derivatives of this compound could therefore be developed as probes for a variety of biological targets, aiding in drug discovery and basic research.

In the realm of advanced materials, fluorinated organic compounds are known to exhibit unique properties, such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. The 6-fluoropyridine unit can be incorporated into larger molecular architectures, such as polymers or supramolecular assemblies, to impart these desirable properties. The ketone functionality offers a convenient site for polymerization or for grafting onto surfaces to create functional materials. For example, polymers containing the this compound motif could find applications in areas such as organic electronics, specialized coatings, or as components of advanced composites. The development of such materials from biomass-derived precursors is also an area of growing interest, and while not directly derived from biomass, the principles of using versatile building blocks to create functional materials are applicable.

| Potential Application Area | Key Structural Features Utilized | Potential Outcome |

| Chemical Probes | Fluorinated pyridine ring, Ketone functional group | Selective tools for studying biological targets |

| Functional Polymers | 6-Fluoropyridine moiety | Materials with enhanced thermal and chemical stability |

| Surface Modification | Ketone group for grafting | Surfaces with tailored properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.